molecular formula C13H11ClN2O2S B5533179 1-(4-CHLOROBENZOYL)-3-[(FURAN-2-YL)METHYL]THIOUREA

1-(4-CHLOROBENZOYL)-3-[(FURAN-2-YL)METHYL]THIOUREA

Cat. No.: B5533179
M. Wt: 294.76 g/mol
InChI Key: KNCYBTTUWZTQCA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-[(furan-2-yl)methyl]thiourea is an organic compound that features a thiourea group bonded to a 4-chlorobenzoyl moiety and a furan ring. This compound is of interest due to its unique chemical structure, which combines the properties of chlorobenzoyl and furan derivatives, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-3-[(furan-2-yl)methyl]thiourea typically involves the reaction of 4-chlorobenzoyl chloride with thiourea in the presence of a base, followed by the introduction of the furan-2-ylmethyl group. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or chloroform.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-3-[(furan-2-yl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines or alcohols, and substituted chlorobenzoyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)-3-[(furan-2-yl)methyl]thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzoyl)-3-[(furan-2-yl)methyl]urea: Similar structure but with a urea group instead of a thiourea group.

    1-(4-Chlorobenzoyl)-3-[(furan-2-yl)methyl]amine: Similar structure but with an amine group instead of a thiourea group.

    1-(4-Chlorobenzoyl)-3-[(furan-2-yl)methyl]alcohol: Similar structure but with an alcohol group instead of a thiourea group.

Uniqueness

1-(4-Chlorobenzoyl)-3-[(furan-2-yl)methyl]thiourea is unique due to the presence of both the thiourea and furan moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-10-5-3-9(4-6-10)12(17)16-13(19)15-8-11-2-1-7-18-11/h1-7H,8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCYBTTUWZTQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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